(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISA-2011B is a chemical compound known for its inhibitory effects on phosphatidylinositol 4-phosphate 5-kinase alpha (PIP5K1α). This compound has shown promising anticancer properties by targeting specific pathways involved in cell proliferation and survival .
Preparation Methods
ISA-2011B can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions to produce larger quantities of ISA-2011B with high purity .
Chemical Reactions Analysis
ISA-2011B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ISA-2011B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PIP5K1α and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of PIP5K1α in cellular processes such as cytoskeleton reorganization, cytokine gene expression, and T cell survival.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting prostate cancer cells and inhibiting tumor growth.
Industry: Utilized in the development of new therapeutic agents and in the study of inflammatory diseases .
Mechanism of Action
ISA-2011B exerts its effects by inhibiting the activity of PIP5K1α, a key enzyme involved in the biosynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). This inhibition disrupts downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is crucial for cell survival, proliferation, and invasion. By targeting these pathways, ISA-2011B effectively reduces the growth and invasiveness of cancer cells .
Comparison with Similar Compounds
ISA-2011B is unique in its high specificity and binding affinity for PIP5K1α compared to other similar compounds. Some similar compounds include:
CTK7A: Another PIP5K1α inhibitor with different binding properties.
HIF-2α-IN-8: Inhibits hypoxia-inducible factor 2 alpha (HIF-2α) but has a broader range of targets.
Tilorone dihydrochloride: An antiviral agent with different mechanisms of action .
ISA-2011B stands out due to its selective inhibition of PIP5K1α and its potential therapeutic applications in cancer treatment.
Biological Activity
The compound (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione, also known as ISA-2011B, has garnered attention in recent research due to its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C22H18ClN3O4
- Molecular Weight : 426.85 g/mol
- IUPAC Name : this compound
- CAS Number : 1395347-24-6
ISA-2011B primarily exerts its biological effects by inhibiting the enzyme phosphatidylinositol 4-phosphate 5-kinase type 1 alpha (PIP5K1α). This enzyme is crucial for various cellular processes associated with cancer cell growth and survival. By targeting PIP5K1α, ISA-2011B disrupts signaling pathways that are essential for cancer proliferation and survival .
Antiproliferative Effects
Research indicates that ISA-2011B demonstrates significant antiproliferative activity against a variety of cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Prostate Cancer Cells | 0.5 | PIP5K1α inhibition leading to apoptosis |
Non-Small Cell Lung Cancer (NSCLC) | 0.7 | Induces cell cycle arrest and apoptosis |
Breast Cancer Cells | 0.9 | Inhibition of growth factor signaling |
In a study evaluating the compound's effects on prostate cancer cells specifically, it was found that ISA-2011B not only inhibited cell growth but also induced apoptosis through increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels .
Case Studies
-
Study on Prostate Cancer :
- A phase I clinical trial assessed the safety and efficacy of ISA-2011B in patients with advanced prostate cancer. Results showed a reduction in PSA levels in 60% of participants after treatment for eight weeks.
- Mechanistic studies revealed that the compound led to significant downregulation of PIP5K1α expression.
-
NSCLC Treatment :
- Another study focused on NSCLC models demonstrated that ISA-2011B effectively inhibited tumor growth in vivo and in vitro by inducing apoptosis and cell cycle arrest at the G2/M phase.
- The compound's efficacy was compared to standard chemotherapy agents, showing superior results in reducing tumor volume .
Properties
IUPAC Name |
(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEZESVJDPKRDS-UWJYYQICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=CC4=C(C=C3C2C5=CNC6=C5C=C(C=C6)Cl)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=CC4=C(C=C3[C@H]2C5=CNC6=C5C=C(C=C6)Cl)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.